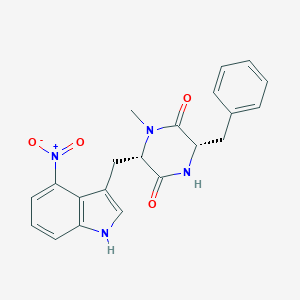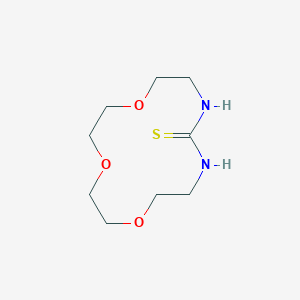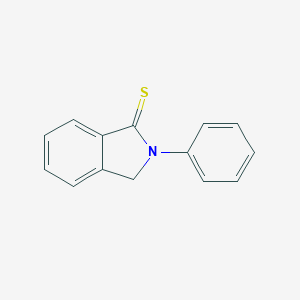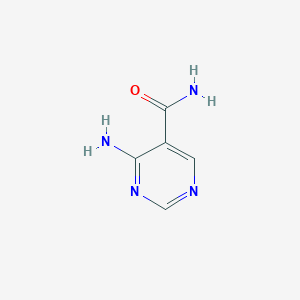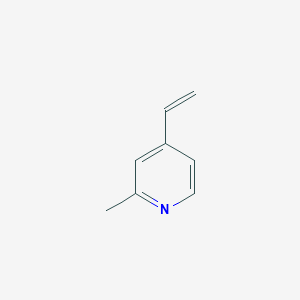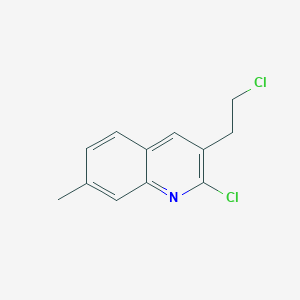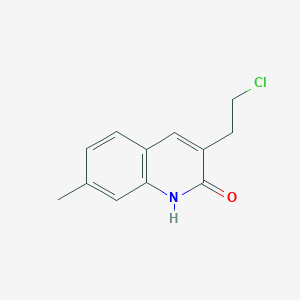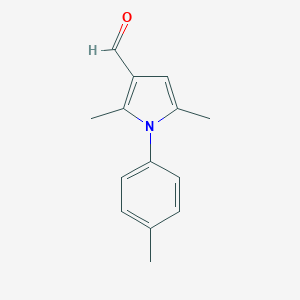
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde (2,5-DMP-1-MPC) is an organic compound belonging to the class of pyrroles. It is a colorless liquid with a faint odor, and is used in the synthesis of a variety of compounds, such as drugs, fragrances, and flavors. It is also used as a starting material in the production of a wide range of industrial chemicals.
Applications De Recherche Scientifique
Volatilome Analysis in Food Science
Research on hazelnuts (Corylus avellana L.) has revealed that the volatilome, which includes volatile organic compounds similar in structure to the compound of interest, plays a crucial role in determining the aroma blueprint of raw and roasted hazelnuts. These compounds are essential in defining the distinctive aroma and are used to assess the quality of hazelnuts adopted by the confectionery industry. The study suggests that understanding the volatilome can help in selecting premium materials for food products and in improving post-harvest practices to enhance flavor profiles (Squara et al., 2022).
Supramolecular Chemistry
The construction of supramolecular capsules using calixpyrrole scaffolds, which share structural similarities with the query compound, has been explored. These capsules can self-assemble into various structures with potential applications in drug delivery, molecular recognition, and the development of nanomaterials. The versatility of calixpyrrole components in forming dimeric capsules through hydrogen bonding and anion coordination illustrates the compound's potential in designing new molecular architectures (Ballester, 2011).
Antifungal Activity
A review focused on the chemical fight against Fusarium oxysporum f. sp. albedinis, the pathogen causing Bayoud disease, highlights the importance of synthetic compounds, including pyrrole derivatives, in developing antifungal agents. The structure–activity relationship analysis of various compounds provides insights into designing targeted molecules with specific pharmacophore sites for antifungal activity. This research underscores the potential of pyrrole derivatives in agricultural and pharmaceutical applications to combat fungal infections (Kaddouri et al., 2022).
Organic Synthesis and Material Science
Diketopyrrolopyrroles, which are structurally related to the query compound, are highlighted for their applications as dyes and materials in electronics and photonics. Their synthesis, reactivity, and optical properties have been extensively studied, showing their potential in creating high-quality pigments and materials for solar cells and fluorescence imaging. This review emphasizes the importance of pyrrole derivatives in developing advanced materials with customizable optical properties (Grzybowski & Gryko, 2015).
Biofuel Research
The exploration of dimethyl carbonate (DMC) as an alternative fuel showcases the relevance of oxygenated compounds, similar in functionality to the compound of interest, in addressing energy shortages and environmental concerns. The synthesis of DMC from carbon dioxide and its application in combustion engines illustrate the potential of such compounds in sustainable energy solutions (Abdalla & Liu, 2018).
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, depending on the specific biological activity .
Biochemical Pathways
Imidazole compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole compounds are known to have various effects at the molecular and cellular level due to their broad range of biological activities .
Propriétés
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUWNSYHYBHIIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355912 |
Source


|
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
CAS RN |
327060-71-9 |
Source


|
| Record name | 2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


